molecular formula C9H7Cl3N2O2 B1391762 (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride CAS No. 1235438-87-5

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Cat. No. B1391762
M. Wt: 281.5 g/mol
InChI Key: NEUNOYANUYYPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride” is a unique chemical compound with the empirical formula C9H7Cl3N2O2 and a molecular weight of 281.52 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is “ClC1=CC(Cl)=CN2C1=NC(CC(O)=O)=C2.Cl” and its InChI code is "1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H" .


Physical And Chemical Properties Analysis

“(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride” is a solid substance . Its empirical formula is C9H7Cl3N2O2 and its molecular weight is 281.52 .

Scientific Research Applications

Application 1: Anticancer Activity

Methods of Application : The anticancer activity is assessed using cell viability assays like MTT on cancer cell lines such as HCC827 (human non-small cell lung cancer cells) and MCF-7 (human breast cancer cells). The compounds are synthesized and characterized by NMR and HRMS spectra analyses .

Results : Some derivatives exhibited submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against tested cell lines. One particular derivative induced cell cycle arrest and apoptosis in HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

Application 2: Synthesis Methodology

Methods of Application : A solvent- and catalyst-free method under microwave irradiation has been developed for synthesizing imidazo[1,2-a]pyridines, which is fast, clean, high yielding, and environmentally benign .

Results : The method produced imidazo[1,2-a]pyridines in good to excellent yields, demonstrating its efficiency and potential for large-scale applications .

Application 3: Anti-Fibrotic Activity

Methods of Application : The anti-fibrotic activity is tested on immortalized rat hepatic stellate cells (HSC-T6) using cell-based assays to measure the inhibition of CP4H activity .

Results : The compounds showed promising anti-fibrotic activities, indicating potential therapeutic applications for liver fibrosis .

Application 4: Drug Design

Methods of Application : Drug candidates are synthesized and evaluated for their ability to inhibit kinases like ROR1 and Aurora, which are implicated in cancer cell survival .

Results : The inhibition of these kinases led to the deactivation of downstream signaling and induced apoptosis in cancer cells .

Application 5: PI3Kα Inhibition

Methods of Application : New derivatives are synthesized and characterized, followed by in vitro assays to test their inhibitory activity against PI3Kα .

Results : One derivative in particular showed potent inhibitory activity with an IC50 value of 1.94 nM, causing cell cycle arrest and apoptosis in cancer cells .

Application 6: Biological Evaluation

Methods of Application : Biological evaluation involves synthesizing quinazoline derivatives and testing their anticancer activity through various in vitro assays .

Results : Several derivatives displayed significant anticancer activity, with one showing potent PI3Kα inhibition and promising results in cell cycle arrest and apoptosis induction .

Application 7: Antiviral Activity

Methods of Application : The antiviral activity is typically assessed using viral replication assays in cell cultures, where the compound’s efficacy in inhibiting viral enzymes or blocking receptor interaction is measured .

Results : Some derivatives have demonstrated inhibitory effects comparable to or better than standard antiviral drugs, indicating their potential as therapeutic agents .

Application 8: Antiulcer Agents

Methods of Application : The evaluation involves using animal models of gastric ulceration, where the compounds’ ability to reduce ulcer size and promote healing is assessed .

Results : These compounds have shown significant reduction in ulceration, with some derivatives outperforming existing antiulcer medications .

Application 9: Antibacterial Properties

Methods of Application : The antibacterial efficacy is tested using minimum inhibitory concentration (MIC) assays against various bacterial strains .

Results : Certain derivatives have displayed potent activity, with MIC values lower than those of traditional antibiotics like streptomycin in some cases .

Application 10: Cyclin-Dependent Kinase Inhibitors

Methods of Application : Synthetic derivatives are tested for their ability to inhibit CDKs in vitro, often using enzyme assays and cell-based proliferation tests .

Results : Some derivatives have shown high specificity and potency against CDKs, offering potential for cancer therapy .

Application 11: Calcium Channel Blockers

Methods of Application : The compounds are tested on isolated cardiac tissues or cell lines to assess their effect on calcium influx and cardiac contractility .

Results : They have demonstrated the ability to modulate calcium channels, suggesting their use in managing conditions like hypertension and arrhythmias .

Application 12: GABA A Receptor Modulators

Methods of Application : The modulatory effect is evaluated using electrophysiological techniques on neurons to measure changes in GABA-induced currents .

Results : Some derivatives have shown to enhance or inhibit GABA A receptor activity, which could be beneficial in treating anxiety, epilepsy, and insomnia .

Application 13: Antifungal Properties

Methods of Application : The antifungal activity is determined through assays that measure the inhibition of fungal growth, such as the broth microdilution method .

Results : These compounds have shown efficacy against a range of pathogenic fungi, suggesting their potential as antifungal agents .

Application 14: Antituberculosis Agents

Methods of Application : The efficacy against Mycobacterium tuberculosis is evaluated using in vitro and in vivo models, assessing the compounds’ ability to inhibit bacterial growth .

Results : Some derivatives have demonstrated potent activity against drug-resistant strains, indicating their potential as new antituberculosis medications .

Methods of Application : These drugs interact with the GABA A receptor in the brain, enhancing the inhibitory effect of GABA and inducing sedation or reducing anxiety .

Results : Drugs like Zolpidem have been successful in the market and are widely prescribed for short-term treatment of insomnia .

Methods of Application : These medications work by modulating cardiac contractility and reducing the workload on the heart .

Results : Olprione and similar drugs have shown efficacy in improving symptoms and quality of life for patients with heart failure .

Safety And Hazards

This compound is classified as a combustible solid . The flash point is not applicable . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUNOYANUYYPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 2
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 3
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 4
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride
Reactant of Route 6
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.